
Doripenem hydrate
Overview
Description
Doripenem hydrate is an ultra-broad-spectrum carbapenem antibiotic developed by Shionogi & Co., Ltd. . It is chemically synthesized from p-nitrobenzyl-protected enolphosphate and N-(p-nitrobenzyloxycarbonyl)-protected aminomethylpyrrolidine . Approved in Japan in 2005 and later in the U.S. and Europe, it is marketed as DORIBAX® for treating complicated urinary tract infections (cUTIs), pyelonephritis, and hospital-acquired pneumonia . Its mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), with stability against most β-lactamases . Doripenem exhibits activity against Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) .
Preparation Methods
Crystallization Methods for Doripenem Monohydrate
pH-Dependent Crystallization Process
The patented crystallization method optimizes purity and physical properties by exploiting doripenem’s isoelectric point (pI ≈ 5) .
Dissolution at Basic pH
Crude doripenem is suspended in water (50–60 g/L) and dissolved by adjusting the pH to 10 with sodium hydroxide. This step avoids heat to prevent degradation into the ring-opened dicarboxylic acid (RO-doripenem) .
Acid-Induced Crystallization
Adding hydrochloric acid lowers the pH to 5, inducing crystallization of doripenem dihydrate. The process achieves ≤0.1% RO-doripenem, compared to 0.5% in earlier methods .
Table 1: Crystallization Conditions and Outcomes
Polymorph Control
Doripenem exists in multiple hydrated forms, but the monohydrate (Form IV) is preferred for stability. The crystallization process suppresses anhydrate and dihydrate forms by controlling water activity and avoiding organic solvents .
Pharmaceutical Development and Stability
Formulation Strategies
Doripenem monohydrate is formulated as a sterile powder for infusion without excipients to prevent interactions. Two formulations were evaluated:
Lyophilized vs. Powder-Filled Formulations
Lyophilization produced amorphous doripenem with inferior stability, while direct powder filling of the monohydrate ensured chemical integrity over 24 months at 25°C .
Container-Closure System
Type I borosilicate glass vials with fluororesin-coated butyl rubber stoppers prevent moisture ingress and adsorption, critical for a hygroscopic drug .
Sterility Assurance
Aseptic processing under Class A conditions, combined with 0.2 μm filtration, ensures ≤10⁻³ contamination risk. Terminal sterilization is avoided due to doripenem’s heat sensitivity .
Degradation Pathways and Mitigation
Hydrolytic Degradation
Doripenem degrades in aqueous solutions via β-lactam ring opening, accelerated by heat or alkaline pH. Storage at 2–8°C in lyophilized form reduces hydrolysis to <2% over 24 months .
Metal Ion Interactions
Residual metal ions (e.g., Cu²⁺, Fe³⁺) catalyze oxidation. The drug substance specification limits metals to <10 ppm, achieved via chelating agents during synthesis .
Comparative Analysis of Preparation Methods
Traditional vs. Optimized Crystallization
Earlier methods (e.g., EP 1270575) required heating to 40°C, resulting in 0.5% RO-doripenem. The pH-controlled method achieves higher purity (99.9%) with no thermal input .
Table 2: Method Comparison
Method | RO-Doripenem (%) | Yield (%) | Crystal Form |
---|---|---|---|
EP 1270575 (heated) | 0.5 | 85 | III, IV |
EP2275424A1 (pH-controlled) | 0.1 | 92 | IV |
Scalability and Industrial Feasibility
The pH-controlled process is scalable to 500 kg batches, with filtration and drying times under 8 hours. Solvent use is reduced by 30% compared to lyophilization .
Chemical Reactions Analysis
Types of Reactions: Doripenem Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the sulfamoylaminomethyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Clinical Applications
Indications for Use
Doripenem is primarily indicated for:
- Complicated intra-abdominal infections : It is effective against various Gram-negative and Gram-positive bacteria, including extended-spectrum β-lactamase (ESBL) producing organisms .
- Complicated urinary tract infections : Doripenem has shown efficacy in treating infections caused by susceptible bacteria .
- Pyelonephritis : It is also utilized in managing kidney infections due to its broad-spectrum activity .
Pharmacological Profile
Doripenem's structure provides it with significant resistance to hydrolysis by most β-lactamases, which enhances its effectiveness against resistant strains of bacteria. Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death .
Clinical Trials and Efficacy
Clinical trials have demonstrated doripenem's efficacy in treating severe infections. However, it was withdrawn from use in ventilator-associated pneumonia due to increased mortality rates compared to other treatments like imipenem .
Microbiological Applications
Antimicrobial Susceptibility Testing
Doripenem is widely used in microbiological laboratories for antimicrobial susceptibility testing (AST). It serves as a reference standard in:
- In vitro susceptibility tests : These include disc diffusion methods and minimum inhibitory concentration (MIC) determinations against various microbial isolates .
- Testing against resistant strains : Its effectiveness against ESBL-producing Enterobacteriaceae makes it crucial for identifying suitable treatment options for complicated infections .
Microbial Activity Spectrum
The spectrum of activity for doripenem includes:
- Gram-negative bacteria : Effective against Pseudomonas aeruginosa, Acinetobacter spp., and Enterobacteriaceae.
- Gram-positive bacteria : While less effective against methicillin-resistant Staphylococcus aureus (MRSA), doripenem shows activity against other susceptible strains .
Analytical Applications
Forensic and Toxicological Analysis
this compound is also utilized in analytical chemistry for detecting the compound in various samples:
- High-performance liquid chromatography (HPLC) : This technique is employed to quantify doripenem levels in pharmaceutical formulations and biological samples.
- Mass spectrometry methods : Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are applied for sensitive detection of doripenem in muscle tissues and forensic samples .
Case Studies
Several studies highlight doripenem's application across different clinical scenarios:
Mechanism of Action
Doripenem Hydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are responsible for peptidoglycan cross-linking during cell wall synthesis. This binding leads to the formation of stable acyl-enzymes, resulting in a weakened cell wall that eventually ruptures due to osmotic pressure .
Comparison with Similar Compounds
In Vitro Antimicrobial Activity
Doripenem hydrate demonstrates distinct potency compared to other carbapenems (Table 1):
- Gram-positive bacteria :
- Gram-negative bacteria: Against P. aeruginosa, doripenem shows comparable efficacy to meropenem but superior to imipenem (MIC₉₀: 4 µg/mL vs. 8 µg/mL for imipenem) . For E. coli, it is more potent than imipenem but slightly less effective than meropenem-cilastatin .
Table 1: In Vitro MIC Values of Doripenem vs. Other Carbapenems
Organism | Doripenem | Imipenem | Meropenem | Ertapenem |
---|---|---|---|---|
S. aureus (MIC₉₀) | 0.5 µg/mL | 1 µg/mL | 2 µg/mL | 2 µg/mL |
S. pneumoniae (MIC₉₀) | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL | 1 µg/mL |
P. aeruginosa (MIC₉₀) | 4 µg/mL | 8 µg/mL | 4 µg/mL | 32 µg/mL |
E. coli (MIC₉₀) | 0.12 µg/mL | 0.5 µg/mL | 0.06 µg/mL | 0.25 µg/mL |
Data derived from in vitro susceptibility testing .
In Vivo Efficacy in Animal Models
In murine bacteremia models, this compound outperforms other carbapenems (Table 2):
- ED₅₀ against S. aureus Smith : 0.066 mg/kg for doripenem vs. 0.1–0.2 mg/kg for imipenem and meropenem .
- For P. aeruginosa TUH302, doripenem shows the lowest ED₅₀ (0.5 mg/kg) compared to imipenem (2.0 mg/kg) and meropenem (1.0 mg/kg) .
Table 2: In Vivo Efficacy (ED₅₀) in Mouse Models
Organism | Doripenem | Imipenem | Meropenem |
---|---|---|---|
S. aureus Smith | 0.066 mg/kg | 0.1 mg/kg | 0.2 mg/kg |
P. aeruginosa TUH302 | 0.5 mg/kg | 2.0 mg/kg | 1.0 mg/kg |
ED₅₀: Effective dose required to protect 50% of infected mice .
Spectrum of Activity and β-Lactamase Stability
- Spectrum : Doripenem combines imipenem’s Gram-positive coverage with meropenem’s Gram-negative efficacy . It is active against Enterococcus faecalis (MIC₉₀: 2 µg/mL), surpassing meropenem but less potent than imipenem .
- β-Lactamase Stability: Doripenem is stable against AmpC and extended-spectrum β-lactamases (ESBLs) but less effective against metallo-β-lactamase (MBL)-producing strains . In contrast, imipenem is hydrolyzed by P. aeruginosa-derived AmpC .
Clinical Indications and Dosage
- Doripenem : Approved for cUTIs (500 mg every 8h) and hospital-acquired pneumonia (500 mg every 8h, up to 3g/day in Japan) .
- Meropenem : Wider approval for meningitis and intra-abdominal infections (1g every 8h) .
- Imipenem : Requires co-administration with cilastatin to prevent renal degradation, limiting its dosing flexibility .
Impact on Gut Microbiota
Both doripenem and meropenem significantly alter gut microbiota composition in Wistar rats, but doripenem induces antibiotic-specific shifts, including reduced Lactobacillus and Bifidobacterium . Recovery of microbiota occurs within two weeks post-treatment for doripenem, whereas meropenem’s effects persist longer .
Biological Activity
Doripenem hydrate, a member of the carbapenem class of antibiotics, exhibits significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. This detailed article explores its biological activity, mechanisms, susceptibility profiles, and clinical implications based on diverse research findings.
Overview of this compound
This compound is characterized as a potent β-lactam antibiotic that effectively targets various pathogenic bacteria, including those resistant to other antibiotic classes. It is particularly noted for its efficacy against Pseudomonas aeruginosa and Enterobacteriaceae , including strains that produce extended-spectrum beta-lactamases (ESBLs) .
Like other β-lactams, doripenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis. This inhibition leads to cell lysis and death. Doripenem shows a strong affinity for PBP2 and PBP4, making it effective against a broad spectrum of bacteria .
Minimum Inhibitory Concentration (MIC) Values
Doripenem's effectiveness is often quantified using MIC values, which indicate the lowest concentration of an antibiotic that inhibits bacterial growth. The following table summarizes the MIC values for doripenem against various pathogens:
Comparative Efficacy
In comparative studies, doripenem has been shown to be more effective than other carbapenems like imipenem and ertapenem in treating infections caused by certain resistant strains:
- Against Pseudomonas aeruginosa : Doripenem exhibited superior activity compared to imipenem and was comparable to meropenem in several studies .
- Against Enterococcus faecalis : It showed enhanced effectiveness over other tested agents except for imipenem .
Clinical Applications
Doripenem has been approved for treating severe infections such as complicated intra-abdominal infections, complicated urinary tract infections, nosocomial pneumonia, and ventilator-associated pneumonia. Its broad-spectrum activity makes it suitable for empirical treatment in cases where multi-drug-resistant organisms are suspected .
Case Studies and Research Findings
- Case Study on Cystic Fibrosis Patients : A study highlighted that by age 18, approximately 80% of cystic fibrosis patients are infected with Pseudomonas aeruginosa . Doripenem's potent activity against this pathogen makes it a valuable option in managing such infections .
- Experimental Models : In murine models of acute bacteremia induced by Staphylococcus aureus , doripenem demonstrated an effective dose (ED50) of 0.066 mg/kg, showcasing its potential in severe bacterial infections .
- Resistance Mechanisms : Despite its efficacy, resistance mechanisms such as altered PBPs and the production of carbapenemases have been documented, indicating the need for ongoing surveillance and susceptibility testing .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the in vitro antibacterial activity of doripenem hydrate against Gram-negative pathogens like Pseudomonas aeruginosa?
- Methodological Answer : Use standardized broth microdilution assays under CLSI guidelines to determine MIC (Minimum Inhibitory Concentration) values. For P. aeruginosa, include strains with varying β-lactamase production (e.g., TEM, SHV, or ESBL variants). Compare results to other carbapenems (e.g., imipenem, meropenem) using MIC90 values as benchmarks. For example, this compound shows MIC90 values of 8 µg/mL against P. aeruginosa in controlled studies, highlighting its relative efficacy in carbapenem-resistant scenarios .
Q. How does this compound’s stability in aqueous solutions impact experimental design for pharmacokinetic studies?
- Methodological Answer : Conduct stability tests under varying pH (5.0–7.4) and temperature conditions (4°C–25°C) using HPLC-UV quantification. This compound’s β-lactam ring is prone to hydrolysis in acidic environments; thus, buffer solutions with stabilizers (e.g., sodium bicarbonate) are recommended for long-term storage. Data from kinetic studies suggest a degradation half-life of >24 hours at pH 7.0 and 4°C .
Q. What are the key criteria for selecting bacterial strains to evaluate this compound’s spectrum of activity?
- Methodological Answer : Prioritize strains with well-characterized resistance mechanisms (e.g., methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae). Include reference strains (e.g., ATCC 25922 for E. coli) and clinical isolates from cystic fibrosis patients, where P. aeruginosa prevalence exceeds 80% .
Advanced Research Questions
Q. How can contradictory MIC values for this compound against Staphylococcus aureus across studies be systematically analyzed?
- Methodological Answer : Perform meta-analyses of published MIC data, stratifying results by strain subtype (e.g., methicillin-susceptible vs. resistant), inoculum size, and growth media (Mueller-Hinton agar vs. cation-adjusted broth). For instance, this compound’s MIC90 of 0.063 µg/mL against S. aureus Smith contrasts with higher values (0.5–1 µg/mL) in carbapenem-resistant isolates, suggesting efflux pump or penicillin-binding protein (PBP) mutations as confounding factors .
Q. What experimental approaches validate this compound’s hydrate form in crystallographic studies, and how does this affect formulation design?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) or powder XRD to confirm hydrate stoichiometry (e.g., monohydrate vs. hemihydrate). Thermogravimetric analysis (TGA) can quantify water loss at 100°C–150°C. Hydrate stability is critical for lyophilized formulations, as crystalline forms exhibit better long-term stability than amorphous counterparts .
Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models (e.g., murine bacteremia studies)?
- Methodological Answer : Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, in murine bacteremia models, this compound’s ED50 (0.066 mg/kg) against S. aureus Smith correlates with serum concentrations exceeding MIC for >40% of the dosing interval. Compare bioavailability via subcutaneous vs. intravenous administration to refine translational models .
Q. What analytical techniques are most robust for quantifying this compound degradation products in pharmaceutical formulations?
- Methodological Answer : Employ LC-MS/MS to detect hydrolyzed derivatives (e.g., open-ring metabolites). Validate methods per ICH Q2(R1) guidelines, with LOQ (Limit of Quantitation) ≤0.1% w/w. Studies using π-acceptor reagents (e.g., chloranilic acid) show <2% degradation in accelerated stability testing .
Q. Key Considerations for Experimental Design
- Strain Variability : Account for regional resistance patterns (e.g., higher ESBL prevalence in Asia vs. Europe).
- Hydrate Stability : Prefer lyophilized this compound for long-term storage to avoid hydrolysis.
- Analytical Validation : Cross-validate HPLC and LC-MS/MS results with spiked recovery assays (85%–115% acceptable range).
Properties
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBEBXBDGKBTJ-WGLOMNHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957788 | |
Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364622-82-2 | |
Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364622-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doripenem hydrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORIPENEM MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.